molecular formula C53H70N12O15S2 B12744966 Cdr2.ame(39-44) CAS No. 187826-36-4

Cdr2.ame(39-44)

Cat. No.: B12744966
CAS No.: 187826-36-4
M. Wt: 1179.3 g/mol
InChI Key: JBOCLVKPAPDZIX-JBRKIFEHSA-N
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Description

Cdr2.ame(39-44) is a synthetic compound derived from the complementarity determining region 2 (CDR2) of the CD4 protein. This compound is designed to mimic the structure of the CDR2 region and has been modified to enhance its binding affinity and stability. It is primarily used in research to study the interactions between CD4 and other proteins, such as the human immunodeficiency virus (HIV) envelope protein gp120 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdr2.ame(39-44) involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Cdr2.ame(39-44) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cdr2.ame(39-44) primarily undergoes binding interactions rather than traditional chemical reactions. It is designed to interact with specific proteins, such as gp120, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Common Reagents and Conditions

The synthesis of Cdr2.ame(39-44) involves reagents such as DIC, HOBt, and various protected amino acids. The reaction conditions typically include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions .

Major Products Formed

The major product formed from the synthesis of Cdr2.ame(39-44) is the peptide itself. There are no significant by-products as the synthesis is designed to be highly specific and efficient .

Mechanism of Action

Cdr2.ame(39-44) exerts its effects by binding to specific regions of target proteins, such as gp120. This binding inhibits the interaction between gp120 and CD4, thereby preventing the entry of HIV into T-cells. The molecular targets involved include the CD4 receptor and the gp120 protein of HIV .

Comparison with Similar Compounds

Properties

CAS No.

187826-36-4

Molecular Formula

C53H70N12O15S2

Molecular Weight

1179.3 g/mol

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,19S,22S,25R)-22-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-benzyl-13-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C53H70N12O15S2/c1-28(2)19-35-47(73)65-41(52(78)63-38(53(79)80)22-31-13-15-32(67)16-14-31)27-82-81-26-40(64-45(71)33(54)20-29-9-5-3-6-10-29)51(77)62-37(23-43(56)69)49(75)59-34(17-18-42(55)68)46(72)57-24-44(70)58-39(25-66)50(76)61-36(48(74)60-35)21-30-11-7-4-8-12-30/h3-16,28,33-41,66-67H,17-27,54H2,1-2H3,(H2,55,68)(H2,56,69)(H,57,72)(H,58,70)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,78)(H,64,71)(H,65,73)(H,79,80)/t33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

JBOCLVKPAPDZIX-JBRKIFEHSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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